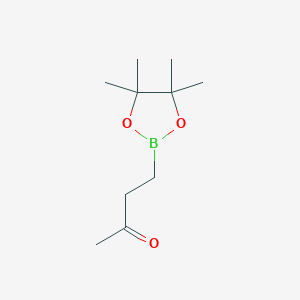

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one” is an organic compound that contains a borate functional group. It is a colorless to yellow liquid or semi-solid . The compound has a molecular weight of 324.3 .

Molecular Structure Analysis

The compound has a complex structure with a borate functional group. The InChI code for the compound is1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 . Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid at room temperature . It has a molecular weight of 324.3 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Research on compounds with structures similar to "4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one" often focuses on their roles in chemical synthesis and catalysis. For example, the use of metal cation-exchanged clay catalysts for organic synthesis highlights the importance of structural modifications to enhance reactivity and selectivity in synthesis processes (Tateiwa & Uemura, 1997). Such studies underscore the potential of specific chemical modifications in creating efficient catalysts for organic reactions, which could be relevant for the applications of the compound .

Environmental Science and Toxicology

The environmental persistence and potential toxicological impacts of chemical compounds, including those structurally related to "4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one," are also areas of active research. Investigations into the environmental fate, detection, and remediation of contaminants like 1,4-dioxane reveal the challenges and methodologies pertinent to managing compounds with significant environmental mobility and resistance to degradation (Godri Pollitt et al., 2019). These insights can be crucial for understanding the environmental aspects of handling and disposing of chemicals with similar stability and solubility profiles.

Advanced Materials and Polymer Science

Research in the domain of materials science, particularly concerning the synthesis and application of novel polymers, often involves compounds that serve as precursors or additives to modify material properties. Studies on the synthesis and applications of biologically produced diols for industrial use highlight the potential of chemical intermediates in creating materials with desired thermal and mechanical properties (Xiu & Zeng, 2008). Such research might offer insights into the roles that specialized compounds can play in the development of new materials.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are known to be used in Suzuki-Miyaura coupling reactions , indicating that the compound might interact with palladium catalysts and organic halides.

Mode of Action

Based on its structural similarity to other boronic esters, it is likely to act as a boron source in various organic reactions, including suzuki-miyaura coupling .

Biochemical Pathways

Boronic esters like this compound are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling . These reactions are crucial for the synthesis of various biologically active compounds.

Action Environment

It is known that boronic esters like this compound are typically sensitive to air and moisture , and should be stored under inert gas at room temperature .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTYRLPRDAUIDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462974 |

Source

|

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

CAS RN |

100818-32-4 |

Source

|

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)